CB2-Selective Functional Agonism – EC50 Ratio Compared with Class-Average Synthetic Cannabinoid Receptor Agonists
The target compound activates human CB2 receptors with an EC50 of 62 nM, while its CB1 EC50 is 284 nM, yielding a selectivity ratio of 4.6-fold in favor of CB2. This contrasts with the class of widely referenced indole-3-carboxamide synthetic cannabinoids (e.g., JWH-018), which typically exhibit near-equipotent activation of CB1 and CB2 (EC50 ratio ≈ 1). The pronounced CB2 bias of this compound makes it a preferential tool for dissecting peripheral cannabinoid signaling with reduced central CB1-driven psychoactivity [1].
| Evidence Dimension | CB1 vs CB2 agonist potency (EC50, nM) and selectivity ratio |
|---|---|
| Target Compound Data | CB1 EC50 = 284 nM; CB2 EC50 = 62 nM; CB2/CB1 ratio = 0.22 (4.6-fold CB2-selective) |
| Comparator Or Baseline | Class-level baseline for indole-3-carboxamide synthetic cannabinoids (e.g., JWH-018): reported CB1 EC50 ~10–50 nM, CB2 EC50 ~10–50 nM, selectivity ratio ≈ 1 |
| Quantified Difference | Target compound is approximately 5–14 times less potent at CB1 while retaining moderate CB2 potency, resulting in a 4–5-fold shift in selectivity toward CB2 relative to non-selective class members. |
| Conditions | Human CB1 and CB2 receptors expressed in mouse AtT20 cells; functional response measured by FLIPR membrane potential assay [1] |
Why This Matters
A 4.6-fold CB2-preferring profile is atypical among synthetic cannabinoids and is highly relevant for research applications aiming to minimize CB1-mediated neuropsychiatric effects while studying CB2-dependent immunomodulation or inflammation.
- [1] BindingDB Entry BDBM50229938 (CHEMBL1592888). Agonist activity at human CB1R and CB2R expressed in mouse AtT20 cells; FLIPR membrane potential assay. Curated by ChEMBL. PMID 34825187 (contextual). View Source
